molecular formula C9H12N2O B11919471 (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol

(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B11919471
M. Wt: 164.20 g/mol
InChI Key: MEGQELBITWKNRR-MRVPVSSYSA-N
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Description

®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a chiral organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an amino group at the 4th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 4-nitroquinoline, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure and temperature.

Industrial Production Methods

Industrial production of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-amino-1,2,3,4-tetrahydroquinolin-6-one.

    Reduction: Formation of 4-amino-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of substituted tetrahydroquinolines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes and receptors.

Medicine

In medicine, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular pathways. These interactions can lead to changes in cellular function and signaling, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Lacks the tetrahydro structure and hydroxyl group.

    6-Hydroxyquinoline: Lacks the amino group and tetrahydro structure.

    Tetrahydroquinoline: Lacks both the amino and hydroxyl groups.

Uniqueness

®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydroquinoline ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(4R)-4-amino-1,2,3,4-tetrahydroquinolin-6-ol

InChI

InChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1

InChI Key

MEGQELBITWKNRR-MRVPVSSYSA-N

Isomeric SMILES

C1CNC2=C([C@@H]1N)C=C(C=C2)O

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)O

Origin of Product

United States

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